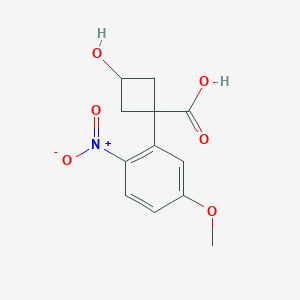
Isoquinolin-4-ylmethanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-4-ylmethanesulfonylchloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids. This compound is particularly significant due to its applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-4-ylmethanesulfonylchloride typically involves the reaction of isoquinoline with methanesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinolin-4-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can be used in cyclization reactions to form complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted isoquinolines, sulfonamides, and heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
Isoquinolin-4-ylmethanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isoquinolin-4-ylmethanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Isoquinolin-4-ylmethanesulfonylchloride can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the methanesulfonyl chloride group and has different reactivity and applications.
Quinoline: A structurally similar compound with a nitrogen atom in a different position, leading to distinct chemical and biological properties.
Pyridine: Another nitrogen-containing heterocycle with simpler structure and different reactivity.
Uniqueness: this compound is unique due to its specific reactivity conferred by the methanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C10H8ClNO2S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
isoquinolin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-9-6-12-5-8-3-1-2-4-10(8)9/h1-6H,7H2 |
Clé InChI |
BJWZRFKKDNTWIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


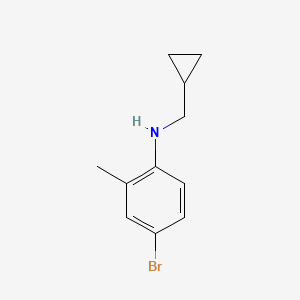
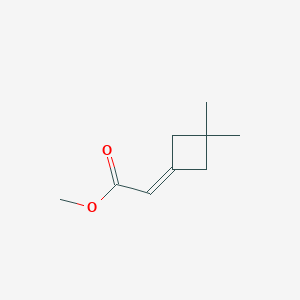
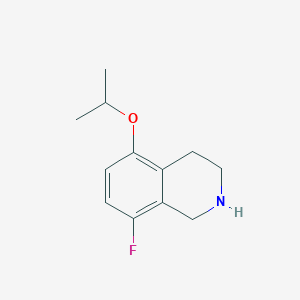

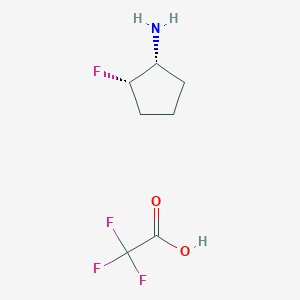

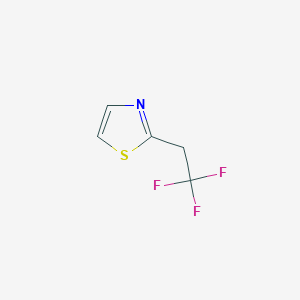


![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide](/img/structure/B13241834.png)
![4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241839.png)
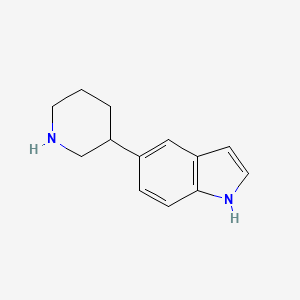
![3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13241851.png)
